N-(But-3-ynyl)morpholine-4-carboxamide
Description
N-(But-3-ynyl)morpholine-4-carboxamide is a synthetic compound featuring a morpholine ring connected to a carboxamide group, which is further substituted with a but-3-ynyl moiety (a four-carbon chain with a terminal alkyne). These analogs serve as intermediates in drug synthesis, such as beta-1 adrenergic receptor agonists (e.g., xamoterol) and antifungal agents .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-but-3-ynylmorpholine-4-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-4-10-9(12)11-5-7-13-8-6-11/h1H,3-8H2,(H,10,12) |
InChI Key |
NKGMGDPKNBXXGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC(=O)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Effects: The but-3-ynyl group introduces alkyne functionality, enhancing reactivity for click chemistry or cross-coupling reactions compared to phenyl or aminoethyl groups. This feature is absent in N-phenyl and N-aminoethyl analogs .
- Molecular Weight : The alkyne substituent increases molecular weight slightly compared to simpler analogs like N-phenyl derivatives.
Physicochemical Properties
- This contrasts with N-(4-iodophenyl)morpholine-4-carboxamide, where iodine adds steric bulk and polarity .
- Solubility: Aminoethyl derivatives exhibit higher aqueous solubility due to protonatable amines, whereas alkyne and aryl substituents reduce solubility .
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